B1577916 Brevinin-1Ja

Brevinin-1Ja

Cat. No.: B1577916
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1Ja is a synthetic antimicrobial peptide (AMP) originally identified in the skin secretions of the Japanese brown frog, Rana japonica . With the amino acid sequence FLGSLIGAAIPAIKQLLGLKK, this 21-residue peptide is a member of the broad and well-studied Brevinin-1 family . AMPs like this compound are cationic and amphipathic, properties that facilitate their primary mechanism of action: the disruption of microbial cell membranes . This membrane-targeting strategy makes them compelling subjects for research into novel anti-infective agents, particularly against drug-resistant bacteria. Research on the broader Brevinin-1 family has revealed that these peptides can adopt an alpha-helical structure in membrane-mimetic environments, which is crucial for their ability to permeabilize bacterial membranes through mechanisms such as the "carpet" model, leading to cell lysis . Beyond their core antimicrobial function, peptides in the Brevinin-1 family are being investigated for a range of other bioactivities. Recent studies on similar brevinin peptides have demonstrated significant antiproliferative effects on various human cancer cell lines, including lung, gastric, and leukemia cells, while showing lower cytotoxicity toward normal human cells, highlighting their potential as dual-function agents . Some family members have also been reported to possess lipopolysaccharide (LPS)-neutralizing and anti-inflammatory activities, expanding their research utility into areas like sepsis and inflammation . This compound is provided as a lyophilized powder with high purity (>98%) and is intended for research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should store the product at or below -20°C.

Properties

bioactivity

Antibacterial

sequence

FLGSLIGAAIPAIKQLLGLKK

Origin of Product

United States

Discovery, Isolation, and Taxonomic Origin of Brevinin 1ja

Identification from Rana japonica Skin Secretions

Brevinin-1Ja was identified through the molecular cloning of its corresponding complementary DNA (cDNA) from total RNA extracted from the skin of the Japanese Brown Frog, Rana japonica. bioone.orgnih.gov A 2008 study successfully amplified the cDNA encoding the this compound precursor using reverse transcription-polymerase chain reaction (RT-PCR). bioone.org

The deduced peptide, named this compound, consists of 21 amino acid residues with the sequence FLGSLIGAAIPAIKQLLGLKK. nih.gov It is classified as an "atypical" member of the brevinin-1 (B586460) family. bioone.org This distinction arises because it lacks the C-terminal disulfide-bridged cyclic domain, often referred to as the "Rana box" (Cys-(Xaa)₅-Cys), which is a characteristic feature of most brevinin-1 peptides. nih.govresearchgate.netresearchgate.net Instead, this compound is a linear peptide. nih.gov While the peptide itself was identified through its genetic blueprint, a synthetic version was created to study its properties. bioone.org

Methodologies for Peptide Isolation from Biological Matrices

The isolation of peptides like this compound from complex biological sources such as amphibian skin requires a multi-step process involving initial extraction followed by purification.

The primary goal of extraction is to separate the desired peptides from the multitude of other molecules present in the biological tissue. Several methods are commonly employed for extracting antimicrobial peptides from amphibian skin. researchgate.net

Solvent Extraction: This common technique involves soaking or homogenizing the skin sample in a solvent. e-fas.org Acidified solvents, such as 5%-10% acetic acid, are particularly effective as they can selectively solubilize small, cationic peptides like brevinins while denaturing and precipitating many larger proteins. tandfonline.com Other solvents used include methanol (B129727) and ethanol (B145695), with studies showing that a 66.7% ethanol solution can yield significantly high amounts of amphipathic AMPs. e-fas.orgnih.govresearchgate.net

Solid-Phase Extraction (SPE): This is a sample preparation technique that concentrates and purifies analytes from a mixture. For peptides, hydrophobic supports with hydrocarbon chains (like C18) can be used to retain the peptides from an aqueous solution. The bound peptides are then eluted using a specific mixture of aqueous and organic solvents. researchgate.nettandfonline.com

Transcutaneous Amphibian Stimulation (TAS): This is a non-lethal method for collecting skin secretions. It involves gentle electrical stimulation of the granular glands in the frog's skin, prompting the release of the peptides, which can then be collected and processed. mdpi.com

Following initial extraction, the crude mixture contains numerous peptides and other molecules. Chromatographic techniques are essential to purify the specific peptide of interest.

Gel Filtration Chromatography: This method can be used as an initial purification step. It separates molecules based on their size. Since antimicrobial peptides are generally small (less than 10 kDa), this technique can effectively separate them from larger proteins. tandfonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used and powerful technique for the final purification of peptides from natural sources. nih.govresearchgate.net RP-HPLC separates molecules based on their hydrophobicity. renyi.hu The peptide mixture is introduced into a column packed with a nonpolar stationary phase (e.g., silica (B1680970) bonded with C4, C8, or C18 hydrocarbon chains). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then passed through the column. renyi.huhplc.eu An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak sharpness and resolution. researchgate.netrenyi.hu By gradually increasing the concentration of the organic solvent (a gradient elution), peptides are eluted from the column in order of increasing hydrophobicity, allowing for high-resolution separation of even closely related peptides. renyi.huhplc.eu

Key Parameters of RP-HPLC for Peptide Purification

ParameterDescriptionCommon Examples/Conditions
Stationary Phase The solid support within the column that interacts with the peptides. For reversed-phase, it is hydrophobic.Silica bonded with C18 (octadecyl), C8 (octyl), or C4 (butyl) alkyl chains. tandfonline.comrenyi.hu
Mobile Phase The solvent that carries the sample through the column. Its composition is varied to elute the peptides.A gradient of water and an organic solvent, most commonly acetonitrile. researchgate.nethplc.eu
Ion-Pairing Reagent An additive to the mobile phase that forms ion pairs with charged peptides, reducing peak tailing and improving separation.Trifluoroacetic acid (TFA) at a concentration of ~0.1%. renyi.huhplc.eu
Elution Method The process by which peptides are washed off the stationary phase.Gradient elution, where the concentration of the organic solvent is increased over time. renyi.hu
Detection Method for observing the eluted peptides as they exit the column.UV absorbance at 214-280 nm.

Extraction Techniques

Taxonomic Distribution of Brevinin-1 Family Peptides Across Rana Species

The Brevinin-1 family of peptides is a large and diverse group found widely among frog species of the genus Rana across both Eurasia and North America. researchgate.netresearchgate.net The first member was isolated from the Japanese pond frog, Rana brevipoda porsa. nih.gov Since then, members of this family have been identified in the skin secretions of numerous Rana species.

The amino acid sequences of brevinin-1 peptides are not highly conserved across different species; while certain residues are invariant, there is significant molecular heterogeneity. researchgate.netbiologists.com This diversity is believed to provide a broad defense against a wide range of pathogens and has also been utilized by scientists as a tool for exploring the phylogenetic relationships between different frog species. researchgate.netcore.ac.uk The presence and specific structure of brevinin-1 peptides can vary significantly from one species to another. For instance, while found in Rana okinavana, they were reported as not detected in the skin extracts of Rana ornativentris and Rana tagoi in certain studies. researchgate.net

Distribution of Brevinin-1 Family Peptides in Select Rana Species

SpeciesCommon NameBrevinin-1 PresenceReference
Rana japonicaJapanese Brown FrogYes (this compound, atypical) bioone.orgnih.gov
Rana brevipoda porsaJapanese Pond FrogYes (First isolation) nih.govresearchgate.net
Rana okinavanaRyukyu Brown FrogYes researchgate.net
Rana boyliiFoothill Yellow-legged FrogYes researchgate.net
Rana sylvaticaWood FrogYes biologists.com
Rana chensinensisChinese Brown FrogYes researchgate.net
Rana limnocharisPaddy FrogYes mdpi.com
Rana ornativentrisJapanese Mountain Brown FrogReported as not detected in some studies researchgate.net

Molecular Cloning of cDNA Encoding this compound Precursors

The production of this compound in the frog skin begins with the transcription and translation of its gene. The direct product of translation is a larger precursor protein, which is then enzymatically processed to yield the final, active peptide. The structure of this precursor was elucidated through the molecular cloning of its encoding cDNA. bioone.orgspringernature.com

Researchers used a strategy that took advantage of the fact that while the regions of precursor cDNAs encoding the final antimicrobial peptide are highly variable, the sequences in the 5' and 3' untranslated regions (UTRs) are often conserved among different amphibian AMPs. springernature.com This allowed for the design of specific primers for use in RT-PCR to amplify the target cDNA from the total RNA isolated from Rana japonica skin. bioone.org

The successful cloning revealed a cDNA, designated preprothis compound, with the following characteristics:

Characteristics of Preprothis compound cDNA

FeatureDescription
Total Length 237 base pairs (bp). bioone.org
Open Reading Frame (ORF) 198 bp, which encodes the precursor protein. bioone.org
3' Untranslated Region (UTR) 39 bp. bioone.org
Encoded Polypeptide A putative precursor protein of 65 amino acid residues. bioone.org
Deduced Mature Peptide This compound (21 amino acids: FLGSLIGAAIPAIKQLLGLKK). nih.gov

This precursor protein contains a signal peptide region, an acidic pro-region, and the sequence of the mature this compound peptide. Specific enzymes within the frog's skin glands cleave this precursor at designated sites to release the final, functional this compound peptide.

Structural Elucidation and Conformational Analysis of Brevinin 1ja

Primary Structure Determination Methodologies

The primary structure, the linear sequence of amino acids, is the fundamental blueprint of a peptide's architecture. For Brevinin-1Ja, a combination of sophisticated techniques was employed to accurately determine this sequence.

Mass Spectrometry Techniques (e.g., MS/MS Fragmentation Sequencing)

Mass spectrometry (MS) stands as a cornerstone in the field of proteomics and peptidomics for the precise determination of molecular weights and the sequencing of peptides like this compound. nih.gov This powerful analytical technique involves the ionization of the peptide and the measurement of its mass-to-charge ratio. creative-proteomics.com

For a comprehensive analysis, tandem mass spectrometry (MS/MS) is often employed. In this method, the peptide ions are first isolated and then fragmented. The resulting fragment ions are then analyzed to reveal the amino acid sequence. creative-proteomics.com This process, known as fragmentation sequencing, provides unambiguous identification of the peptide's primary structure. nih.gov The primary structure of a synthetic replicate of this compound, based on the deduced amino acid sequence from its cDNA, was confirmed using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.gov

The deduced amino acid sequence of this compound is: FLGSLIGAAIPAIKQLLGLKK . bioone.org

Amino Acid Sequencing Approaches

Before the widespread use of mass spectrometry, classical methods like Edman degradation were the standard for amino acid sequencing. rapidnovor.com This method involves the sequential removal and identification of amino acids from the N-terminus of a peptide. creative-proteomics.com

However, modern approaches for determining the primary structure of peptides like this compound often rely on a combination of molecular cloning and mass spectrometry. The process typically begins with the isolation of the peptide from its natural source. The amino acid sequence is then deduced from the nucleotide sequence of its corresponding cDNA. nih.govspringernature.com A synthetic version of the peptide is then created based on this deduced sequence, and its structure is confirmed using mass spectrometry. nih.govbioone.org This integrated approach provides a high degree of confidence in the determined primary structure.

Secondary Structure Prediction and Experimental Characterization

The three-dimensional conformation of a peptide, its secondary structure, is critical to its biological activity. For this compound, a variety of computational and experimental methods have been used to predict and characterize its secondary structure, which is predominantly an α-helix.

Computational Prediction Tools (e.g., Predict Protein Program, HeliQuest, I-TASSER)

Computational tools offer a rapid and insightful means of predicting the secondary structure of a peptide from its primary sequence. qiagenbioinformatics.com For this compound, several programs have been utilized to model its conformation.

The Predict Protein program was used to predict that this compound forms an α-helical structure between the second and seventeenth amino acid residues (Leu2 to Leu17). bioone.org Other powerful online servers like HeliQuest and I-TASSER are also commonly used to analyze the helical structure and other structural parameters of peptides. nih.govresearchgate.net These programs can generate models of the peptide's three-dimensional structure and provide valuable information about its physicochemical properties. osdd.netuniv-paris-diderot.fr

Computational Tool Predicted Feature for Brevinin-1 (B586460) Family Peptides Reference
Predict Proteinα-helix from Leu2 to Leu17 for this compound bioone.org
HeliQuestAnalysis of helical structure and structural parameters nih.govresearchgate.net
I-TASSERAnalysis of helical structure and structural parameters nih.gov

Spectroscopic Techniques (e.g., Circular Dichroism Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Experimental techniques are essential for validating the predictions made by computational tools and for providing a detailed picture of a peptide's structure in different environments.

Circular Dichroism (CD) Spectroscopy is a widely used technique to study the secondary structure of peptides in solution. jascoinc.combbk.ac.uk This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. jascoinc.com The resulting CD spectrum is characteristic of the peptide's secondary structure content. For instance, α-helical peptides typically exhibit a distinct CD spectrum. biorxiv.org Studies on brevinin family peptides have shown that they adopt a random coil structure in aqueous solution but transition to an α-helical conformation in membrane-mimicking environments, a key feature for their antimicrobial activity. nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution information about the three-dimensional structure of peptides in solution. wikipedia.orgebsco.com This technique relies on the magnetic properties of atomic nuclei. wikipedia.org By analyzing the interactions between different nuclei, a detailed model of the peptide's conformation can be constructed. nih.gov NMR studies on brevinin peptides in membrane-mimetic environments, such as in the presence of micelles, have confirmed their α-helical structure. nih.gov

Spectroscopic Technique Information Gained for Brevinin Family Peptides Reference
Circular Dichroism (CD)Confirms α-helical structure in membrane-mimicking environments. nih.govnih.govnih.gov
Nuclear Magnetic Resonance (NMR)Provides high-resolution 3D structure, confirming the α-helical conformation. nih.gov

Helical Wheel Diagram Analysis

A helical wheel diagram is a two-dimensional representation of an α-helix that is particularly useful for visualizing the distribution of hydrophobic and hydrophilic amino acid residues. wixsite.com The amino acid sequence is plotted in a spiral, with each residue rotated by 100 degrees relative to the previous one. wixsite.com

For this compound, the helical wheel diagram clearly shows that the helix is amphipathic, meaning it has a distinct hydrophobic face and a hydrophilic (or polar) face. bioone.org The hydrophobic residues are clustered on one side of the helix, while the charged and polar residues are on the other. This amphipathic nature is a hallmark of many antimicrobial peptides and is crucial for their ability to interact with and disrupt microbial membranes. researchgate.net

Tertiary Structure Investigations in Membrane-Mimetic Environments

Solution NMR Spectroscopy for Conformational Dynamics

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules, like peptides, in solution. alfa-chemistry.comnih.gov This method provides high-resolution structural and dynamic information at the level of individual atoms, which is especially useful for studying dynamic systems. alfa-chemistry.com For peptides like brevinins, NMR studies are often conducted in membrane-mimetic environments, such as detergent micelles (e.g., sodium dodecyl sulfate (B86663) - SDS) or hydro-organic solvent mixtures (e.g., trifluoroethanol - TFE), to induce and stabilize their secondary and tertiary structures. nih.govresearchgate.net

Studies on brevinin-1 peptides, such as brevinin-1BYa, have shown that they are typically unstructured in aqueous solution. nih.govresearchgate.net However, in the presence of membrane-mimicking agents like SDS micelles or TFE, they adopt a distinct conformation. nih.govresearchgate.net For instance, brevinin-1BYa forms a flexible helix-hinge-helix motif. nih.gov This structure consists of two α-helices connected by a hinge region, often around a proline residue, which introduces a kink in the peptide backbone. nih.govnih.gov Positional studies using paramagnetic probes in NMR experiments have revealed that these helical segments lie parallel to the surface of the micelle. nih.govresearchgate.net The hydrophobic residues of the peptide face towards the core of the micelle, while the hydrophilic residues are exposed to the aqueous environment. nih.govresearchgate.net This amphipathic nature is a key characteristic of many antimicrobial peptides.

While specific solution NMR data for this compound is not extensively detailed in the provided search results, the behavior of other brevinin-1 peptides provides a strong model for its likely conformational dynamics. A study on a designed peptide, B1A, which is based on brevinin structures, showed a high proportion of α-helical conformation (approximately 66.7%) in a 1% SDS micelle solution, an environment that mimics bacterial membranes. mdpi.com

Interactive Table: Conformational Features of Brevinin Peptides in Membrane Mimetics

FeatureObservation in Brevinin-1 PeptidesTechnique
Conformation in Aqueous Solution Generally unstructuredSolution NMR Spectroscopy
Conformation in Membrane Mimetics Formation of α-helical structuresSolution NMR Spectroscopy, Circular Dichroism
Structural Motif Helix-hinge-helix is commonSolution NMR Spectroscopy
Orientation in Micelles Helical segments lie parallel to the micelle surfaceSolution NMR with Paramagnetic Probes
Amphipathicity Hydrophobic face interacts with micelle core, hydrophilic face with solventSolution NMR with Paramagnetic Probes

Molecular Modeling Approaches for 3D Structure Prediction

Molecular modeling encompasses a range of computational techniques used to predict and visualize the three-dimensional structure of molecules. scifiniti.compovray.org For peptides like this compound, these methods can complement experimental data from techniques like NMR to build detailed structural models. researchgate.netresearchgate.net

Secondary structure prediction programs are often the first step in modeling. For this compound, computer programs predicted an α-helical conformation between residues Leu2 and Leu17. bioone.org A helical wheel projection, a common modeling tool, indicated that this helix is amphipathic, a feature strongly suggesting antimicrobial potential. bioone.org

More advanced molecular dynamics (MD) simulations can be used to study the behavior of the peptide in a simulated membrane environment. researchgate.net These simulations, in conjunction with experimental data, have helped determine that the helical segments of brevinin peptides lie parallel to the micellar surface. researchgate.netnih.gov This suggests a "carpet-like" mechanism of action where the peptides accumulate on and disrupt the membrane, rather than forming discrete pores. nih.govresearchgate.net

Interactive Table: Molecular Modeling Insights into this compound

Modeling AspectPrediction for this compoundImplication
Secondary Structure α-helix from Leu2 to Leu17A common structural motif for membrane interaction
Helical Wheel Analysis Amphipathic helixFacilitates interaction with and disruption of lipid membranes
Overall 3D Structure Likely a flexible helical peptideAllows for adaptation to the membrane environment

Role of C-Terminal Rana-Box (Disulfide Bridge) and Acyclicity in Structural Features

A defining feature of most brevinin-1 peptides is the "Rana-box," a cyclic heptapeptide (B1575542) at the C-terminus formed by a disulfide bond between two cysteine residues. nih.govresearchgate.net This structure was initially thought to be essential for the antimicrobial activity of the brevinin family. nih.gov

However, the discovery of naturally occurring acyclic brevinin-1 peptides, such as those from the frog Rana okinavana and this compound from Rana japonica, has challenged this notion. bioone.orgresearchgate.net These peptides lack the cysteine residues necessary to form the disulfide bridge and the cyclic Rana-box. bioone.orgresearchgate.net Despite this, they retain potent antimicrobial activity, demonstrating that the cyclic domain is not an absolute requirement. researchgate.net

This compound is a naturally acyclic peptide. bioone.org Its structure, lacking the C-terminal disulfide bridge, suggests that its interaction with membranes relies on the properties of its linear amino acid sequence, particularly the amphipathic α-helix predicted for its N-terminal region. bioone.org The absence of the rigid cyclic structure may impart greater conformational flexibility, which could be advantageous for its interaction with diverse microbial membranes. While the Rana-box can enhance structural stability and hydrophobicity, the potent activity of acyclic variants like this compound underscores the primary importance of the amphipathic helical domain for antimicrobial function. mdpi.comnih.gov

Biological Activities and Mechanisms of Action of Brevinin 1ja

Broad-Spectrum Antimicrobial Activity

Brevinin-1Ja, isolated from the skin of the Japanese brown frog, Rana japonica, demonstrates notable antimicrobial activity against a variety of microorganisms. bioone.org Like other members of the brevinin-1 (B586460) family, it is recognized for its broad-spectrum capabilities, although its effectiveness varies between different microbial species. researchgate.netresearchgate.net The peptide is characterized as a cationic and amphipathic molecule, features that are crucial for its antimicrobial function. bioone.org

A synthetic replicate of this compound has shown effective growth-inhibiting activity against Gram-positive bacteria. bioone.org Specifically, its action against Staphylococcus aureus has been quantified, demonstrating a Minimum Inhibitory Concentration (MIC) of 15 μM (32 μg/ml). bioone.org This indicates its potential to disrupt the viability of significant Gram-positive pathogens. The broader brevinin-1 family of peptides is known for its potent activity against these types of bacteria. researchgate.netresearchgate.net

This compound also exhibits activity against Gram-negative bacteria, although higher concentrations are required compared to its effect on Gram-positive strains. bioone.org For Escherichia coli, a representative Gram-negative bacterium, the MIC for this compound was determined to be 119 μM (256 μg/ml). bioone.org This differential activity is a common characteristic among many antimicrobial peptides and is often attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria, particularly the presence of the outer membrane in the latter.

Interactive Data Table: Antimicrobial Activity of this compound

MicroorganismStrainTypeMIC (μM)MIC (μg/ml)Reference
Staphylococcus aureusJCM2874Gram-Positive1532 bioone.org
Escherichia coliJCM5491Gram-Negative119256 bioone.org

The Brevinin-1 family of peptides, to which this compound belongs, is known for its broad biological activities, which include antifungal properties. researchgate.netnih.gov Peptides from this family have demonstrated efficacy against pathogenic fungi such as Candida albicans. researchgate.netnih.gov

Furthermore, research on brevinin-1 peptides isolated from Rana japonicum, the same species from which this compound was identified, has indicated antiviral capabilities. nih.govresearchgate.net Specifically, activity against herpes simplex virus type I and type II has been reported for brevinin-1 from this frog species. nih.govresearchgate.netnih.gov While direct studies on the antiviral properties of the specific this compound peptide are limited, the findings for related brevinins from the same source suggest a potential for similar activities.

Activity Against Gram-Negative Bacterial Strains

Cellular Mechanisms of Action

The antimicrobial effects of this compound are primarily mediated by its interaction with and disruption of microbial cell membranes. bioone.orgresearchgate.net Its cationic and amphipathic α-helical structure is key to this process. bioone.org The proposed mechanism involves an initial electrostatic attraction to the microbial surface, followed by membrane perturbation. bioone.org

The precise way this compound disrupts microbial membranes is understood through several established models for antimicrobial peptides. It is believed that peptides of the brevinin-1 family act via one or a combination of these mechanisms. researchgate.netmdpi.commdpi.com

Barrel-Stave Model: In this model, the peptides insert themselves perpendicularly into the lipid bilayer. The hydrophobic regions of the peptide helices align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel or pore. This compromises the membrane's integrity, leading to leakage of cellular contents and cell death. nih.govnih.govgoogle.com

Toroidal Pore Model: Similar to the barrel-stave model, peptides form pores. However, in the toroidal pore model, the lipid monolayers are bent continuously through the pore, such that the head groups of the lipids line the pore along with the peptide helices. This creates a more dynamic and less-defined pore structure. google.comfrontiersin.orgfrontiersin.org

Carpet Model: In this mechanism, the peptides accumulate on the surface of the microbial membrane, parallel to the lipid bilayer, forming a "carpet-like" layer. nih.govmdpi.com Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and causing a general breakdown of the membrane structure rather than forming distinct pores. researchgate.netgoogle.com

Micelle Formation: As an extension of the carpet model, the detergent-like action of the peptides can lead to the formation of peptide-lipid micelles, effectively dissolving the membrane and causing catastrophic leakage of cytoplasmic components.

Some studies on brevinin peptides suggest their action might involve a combination of these models, for instance, starting with a carpet-like accumulation that then leads to the formation of toroidal pores. mdpi.com

A critical initial step in the mechanism of action for this compound is the electrostatic attraction between the peptide and the microbial cell membrane. bioone.org this compound possesses a net positive charge of +3 at physiological pH. bioone.org Microbial membranes are typically rich in negatively charged components, such as phosphatidylglycerol and lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.netfrontiersin.org This charge difference facilitates the initial binding of the cationic this compound to the anionic microbial surface, concentrating the peptide at its site of action and preceding its insertion into or disruption of the lipid bilayer. bioone.orgnih.gov

Interaction with Phospholipid Bilayers

The initial interaction of this compound with microbial or target cell membranes is a critical step in its biological activity. As a cationic and amphipathic peptide, its mechanism of action is largely centered on its ability to disrupt the phospholipid bilayer of cell membranes. bioone.org This process is primarily driven by electrostatic and hydrophobic interactions. nih.gov

The predicted secondary structure of this compound reveals a net positive charge of +3 at physiological pH and an α-helical conformation between specific amino acid residues. bioone.org This amphipathic helix, with its distinct hydrophobic and hydrophilic faces, is crucial for its membrane-disrupting capabilities. bioone.org The proposed mechanism involves several steps:

Electrostatic Attraction: The cationic nature of this compound facilitates its initial attraction to the negatively charged surfaces of microbial and cancer cells. bioone.orgdovepress.com This is in contrast to the generally neutral charge of normal eukaryotic cell membranes. dovepress.com

Interaction with Phospholipid Headgroups: Following the initial attraction, the peptide interacts with the negatively charged phospholipid head groups present in the outer leaflet of the target cell's cytoplasmic membrane. bioone.org

Membrane Insertion and Pore Formation: The amphipathic α-helical structure allows the hydrophobic face of the peptide to insert into the lipid bilayer. bioone.org This insertion disrupts the membrane integrity, potentially through various models such as the "barrel-stave" or "toroidal pore" model, leading to the formation of transient pores. mdpi.com This permeabilization of the membrane results in the leakage of cytoplasmic contents and ultimately cell death. nih.gov

The specific composition of the lipid bilayer can influence the extent of this interaction. For instance, studies on model membranes have shown that the presence of cholesterol and the type of phospholipid headgroups can affect the lateral organization and order of the bilayer, which in turn could modulate the peptide's activity. nih.gov

Intracellular Targeting Mechanisms (e.g., Nucleic Acids, Proteins)

While membrane disruption is a primary mechanism, evidence suggests that this compound and other antimicrobial peptides (AMPs) can also translocate across the cell membrane and interact with intracellular components. nih.govfrontiersin.org This non-membranolytic action can be a primary or supportive mechanism to achieve efficient killing. nih.gov

Once inside the cell, these peptides can target various essential cellular processes:

Nucleic Acids: The cationic nature of peptides like this compound allows for strong electrostatic interactions with negatively charged nucleic acids (DNA and RNA). frontiersin.org This binding can interfere with DNA replication, transcription, and protein synthesis. mdpi.comfrontiersin.org Some studies propose that AMPs can induce condensation of nucleoid DNA. biorxiv.org

Proteins: AMPs can also interact with intracellular proteins, potentially inhibiting their function. frontiersin.org This can disrupt crucial metabolic pathways, enzymatic activity, and protein folding. nih.gov For example, some AMPs have been shown to interfere with the BamA complex, which is essential for the folding of outer membrane proteins in Gram-negative bacteria. unina.it

It's important to note that these intracellular mechanisms are often secondary to membrane permeabilization, as the peptide must first cross the membrane to reach its internal targets. frontiersin.org

Anticancer Activity Research

Mechanisms of Anti-Proliferative Effects on Cancer Cell Lines

The anti-proliferative effects of this compound and other AMPs against cancer cells are multifaceted and involve both membrane-disrupting and non-membranolytic actions. dovepress.com

Membrane Disruption: Similar to their antimicrobial action, the primary mechanism of anticancer activity is the disruption of the cancer cell membrane. dovepress.com The electrostatic attraction between the cationic peptide and the anionic cancer cell surface leads to membrane permeabilization and cell lysis. dovepress.com

Induction of Apoptosis: Beyond direct lysis, some AMPs can induce programmed cell death, or apoptosis. dovepress.commdpi.com This can occur through various pathways, including the activation of caspases, which are key enzymes in the apoptotic cascade. dovepress.com For instance, some AMPs can translocate into the cell and act on mitochondria, leading to the release of cytochrome c and the activation of caspase-9. dovepress.com

Inhibition of Angiogenesis: Some research suggests that AMPs can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis. dovepress.com

Interference with Intracellular Processes: Once internalized, AMPs can disrupt essential cellular functions in cancer cells, such as DNA and protein synthesis, similar to their effects on microbial cells. dovepress.com

The ability of AMPs to act on the cell membrane also makes them effective against drug-resistant tumor cells, as their mechanism is often not affected by the common resistance mechanisms developed against traditional chemotherapy drugs. dovepress.com

Differential Interactions with Cancer Cell Membranes versus Normal Cells

A key feature of the anticancer potential of this compound and other AMPs is their ability to selectively target cancer cells while showing less toxicity to normal, healthy cells. dovepress.com This selectivity is primarily attributed to the differences in the composition and properties of their respective cell membranes.

FeatureCancer Cell MembranesNormal Cell Membranes
Surface Charge Net negative charge due to increased expression of anionic molecules like phosphatidylserine (B164497) (PS) and O-glycosylated mucins. dovepress.comnih.govGenerally neutral charge with zwitterionic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin (B164518) in the outer leaflet. dovepress.comnih.gov
Cholesterol Content Often have a lower concentration of cholesterol. nih.govrsc.orgHigher cholesterol content, contributing to membrane stability. nih.gov
Membrane Fluidity Higher membrane fluidity due to lower cholesterol and altered lipid composition. mdpi.comLess fluid and more ordered membrane structure. mdpi.com

These differences create a preferential target for cationic and amphipathic peptides like this compound. The negative charge of cancer cell membranes enhances the electrostatic attraction and binding affinity of the peptide, which can be significantly higher than for normal cells. dovepress.com The lower cholesterol content and increased fluidity of cancer cell membranes may also make them more susceptible to disruption by the peptide. nih.govrsc.org

Anti-Biofilm Activity and Associated Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them highly resistant to conventional antibiotics. frontiersin.orgmdpi.com Brevinin-1 peptides have demonstrated potent activity against biofilms. nih.gov

The mechanisms underlying the anti-biofilm activity of peptides like this compound include:

Inhibition of Biofilm Formation: They can interfere with the initial attachment of bacteria to surfaces, a crucial first step in biofilm development. mdpi.comnih.gov This can be achieved by altering the cell surface properties of the bacteria. mdpi.com

Disruption of Mature Biofilms: These peptides can penetrate the EPS matrix and kill the bacteria within the biofilm. nih.gov The minimum biofilm eradication concentration (MBEC) is a measure of this activity. nih.gov

Inhibition of Quorum Sensing: Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. frontiersin.org Some natural compounds have been shown to inhibit QS, thereby preventing biofilm development. mdpi.comnih.gov

Inhibition of EPS Production: The EPS matrix is a key structural component of biofilms. mdpi.com By inhibiting the production of exopolysaccharides and proteins that make up the matrix, these peptides can weaken the biofilm structure. mdpi.comnih.gov

Immunomodulatory Properties and Associated Mechanisms

In addition to their direct antimicrobial and anticancer effects, many AMPs, including those from the Brevinin family, possess immunomodulatory properties. imrpress.comfrontiersin.orgnih.gov This means they can modulate the host's immune response.

The immunomodulatory mechanisms of AMPs can include:

LPS Neutralization: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammation. Some Brevinin-1 peptides have been shown to bind to and neutralize LPS, thereby reducing the inflammatory response. frontiersin.orgnih.gov

Modulation of Cytokine Production: AMPs can influence the production of cytokines, which are signaling molecules that regulate inflammation and immune responses. For example, some peptides can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in response to LPS stimulation. nih.gov

Direct Interaction with Immune Cells: Some AMPs can directly interact with immune cells, such as macrophages, through cell surface receptors. nih.gov This interaction can trigger intracellular signaling pathways that modulate the cell's inflammatory response. nih.govnih.gov

The immunomodulatory activity of Brevinin-1 peptides adds to their therapeutic potential, particularly in the context of infectious diseases where controlling the inflammatory response is crucial. frontiersin.org

LPS-Neutralizing Activities of Brevinin-1GHd

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammatory responses. The ability of an antimicrobial peptide to neutralize LPS is a critical aspect of its therapeutic potential.

Detailed Research Findings: Brevinin-1GHd has been shown to bind directly to LPS. frontiersin.orgresearchgate.net This interaction is crucial for its ability to inhibit the inflammatory cascade initiated by bacterial endotoxins. Studies utilizing techniques such as circular dichroism and surface plasmon resonance imaging have confirmed this binding activity. researchgate.netfrontiersin.org The binding affinity (Kd) of Brevinin-1GHd to LPS has been quantified, demonstrating a direct molecular interaction that underpins its neutralizing capability. frontiersin.orgnih.gov By binding to LPS, Brevinin-1GHd can prevent LPS from interacting with its receptors on immune cells, thereby blocking the initial signal for an inflammatory response. frontiersin.org

Table 1: LPS-Binding Properties of Brevinin-1GHd
PeptideMeasurement TechniqueFindingReference
Brevinin-1GHdIsothermal Titration Calorimetry (ITC)Demonstrated direct binding to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 mM. frontiersin.orgnih.gov
Brevinin-1GHdSurface Plasmon Resonance imaging (SPRi)Confirmed direct binding interaction between immobilized Brevinin-1GHd and LPS in solution. researchgate.net

Anti-Inflammatory Effects of Brevinin-1GHd

The anti-inflammatory properties of Brevinin-1GHd have been demonstrated both in vitro using macrophage cell lines and in vivo in animal models of inflammation. nih.govfrontiersin.org These effects are a direct consequence of its ability to suppress the production of key inflammatory mediators.

Detailed Research Findings: In studies using LPS-stimulated RAW 264.7 macrophage cells, Brevinin-1GHd significantly inhibited the production of nitric oxide (NO) and several pro-inflammatory cytokines in a dose-dependent manner. frontiersin.org For instance, at a concentration of 4 µM, Brevinin-1GHd reduced the release of NO, Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). frontiersin.org Furthermore, the peptide has shown efficacy in a carrageenan-induced mouse paw edema model, an in vivo model of acute inflammation that is not dependent on LPS, suggesting that Brevinin-1GHd may also act on other inflammatory pathways beyond LPS neutralization. nih.govfrontiersin.org

Table 2: Inhibition of Inflammatory Mediators by Brevinin-1GHd in LPS-Stimulated Macrophages
Inflammatory MediatorCell LineTreatmentReduction PercentageReference
Nitric Oxide (NO)RAW 264.74 µM Brevinin-1GHd~87.31% frontiersin.org
TNF-αRAW 264.74 µM Brevinin-1GHd~44.09% frontiersin.org
IL-6RAW 264.74 µM Brevinin-1GHd~72.10% frontiersin.org
IL-1βRAW 264.74 µM Brevinin-1GHd~67.20% frontiersin.org

Modulation of Cytokine Release Pathways by Brevinin-1GHd

The mechanism behind Brevinin-1GHd's anti-inflammatory effects involves the modulation of specific intracellular signaling pathways that control the synthesis and release of cytokines.

Detailed Research Findings: The primary pathway implicated in the action of Brevinin-1GHd is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. frontiersin.orgnih.gov LPS activation of macrophages normally leads to the phosphorylation of key MAPK proteins, including JNK, ERK, and p38. nih.gov This phosphorylation cascade is essential for the transcription of pro-inflammatory cytokine genes. Research has shown that Brevinin-1GHd treatment significantly inhibits the LPS-induced phosphorylation of JNK, ERK, and p38 in RAW 264.7 cells. nih.govfrontiersin.org By inactivating the MAPK signaling pathway, Brevinin-1GHd effectively suppresses the transcription and subsequent release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. frontiersin.orgnih.gov

Biosynthesis and Production Pathways of Brevinin 1ja

Genetic Basis and Gene Expression Profiling

The foundation of Brevinin-1Ja production lies in its genetic code and the regulation of its expression. The primary structure of the peptide is encoded by a specific messenger RNA (mRNA) transcript, which is then translated into a precursor protein.

Analysis of mRNA Transcripts

The genetic blueprint for this compound was first unveiled through the molecular cloning of its corresponding complementary DNA (cDNA) from the skin of Rana japonica. bioone.org This was achieved using Reverse Transcription-Polymerase Chain Reaction (RT-PCR). Analysis of the cloned cDNA, designated preprothis compound, revealed a nucleotide sequence of 237 base pairs. This sequence comprises an open reading frame (ORF) of 198 base pairs, which codes for a putative precursor polypeptide of 65 amino acid residues, followed by a stop codon and a 39 base pair 3'-untranslated region (3'-UTR). bioone.org

The precursor protein consists of a signal peptide, an acidic spacer region, and the sequence for the mature this compound peptide. bioone.org Unlike many other antimicrobial peptides whose expression is significantly upregulated during metamorphosis, the expression patterns specific to this compound across different developmental stages or in response to environmental stressors have not been extensively detailed. researchgate.net General studies on other amphibian antimicrobial peptides, however, show that transcript levels can be influenced by factors such as developmental stage and environmental challenges like dehydration or pathogen exposure. researchgate.net

Transcriptomic Approaches for Precursor Identification

Modern transcriptomic techniques, such as RNA-Seq and Rapid Amplification of cDNA Ends (RACE), are powerful tools for identifying novel antimicrobial peptide precursors. frontiersin.orgrna-seqblog.com In the case of this compound, its precursor-encoding cDNA was identified from a cDNA library constructed from the frog's skin. bioone.org This "shotgun" cloning approach allows for the sequencing of numerous cDNAs, which can then be analyzed to find sequences encoding peptides of interest. researchgate.net

The process generally involves extracting total RNA from the skin, a primary site of antimicrobial peptide synthesis, and then using this RNA to generate a cDNA library. frontiersin.org By sequencing clones from this library, researchers can identify transcripts that code for precursor proteins. These precursors typically have a conserved architecture: a signal peptide, an acidic pro-region, and the C-terminal mature peptide sequence, often flanked by cleavage sites. frontiersin.orgplos.org The identification of the preprothis compound transcript followed this general methodology, allowing for the deduction of the mature peptide's amino acid sequence. bioone.org

Post-Translational Modifications and Maturation Processes

Following the translation of the mRNA transcript into a precursor protein, a series of modifications are typically required to produce the final, active peptide. thermofisher.com These post-translational modifications are critical for the structure and function of many antimicrobial peptides.

Role of Peptidyl-Glycine Alpha-Amidating Monooxygenase

A common post-translational modification in many amphibian antimicrobial peptides is C-terminal α-amidation. wikipedia.orgmdpi.com This reaction is catalyzed by the bifunctional enzyme Peptidyl-glycine alpha-amidating monooxygenase (PAM). uniprot.orguniprot.org The process involves two steps: the hydroxylation of a C-terminal glycine (B1666218) residue, followed by the cleavage of the N-Cα bond to leave an amidated C-terminus. mdpi.comuniprot.org This amidation is often crucial for the peptide's biological activity and stability. mdpi.com

However, this compound is an atypical member of the brevinin family because it is not C-terminally α-amidated. bioone.org Analysis of its precursor sequence reveals that the mature peptide sequence is followed by a lysine (B10760008) residue, not the glycine residue that is the essential substrate for the PAM enzyme. bioone.orgresearchgate.net The absence of this glycine donor for amidation means that PAM is not involved in the maturation of this compound. bioone.org

Formation of Disulfide Bonds

Many peptides in the brevinin family are characterized by a "Rana box," a cyclic heptapeptide (B1575542) domain at the C-terminus formed by a disulfide bond between two cysteine residues. frontiersin.orgresearchgate.net This intramolecular bridge is a critical structural feature that stabilizes the peptide's conformation. The formation of such disulfide bonds is a post-translational modification catalyzed by enzymes like protein disulfide isomerase (PDI) in the endoplasmic reticulum of eukaryotic cells. nih.govneb.com

This compound, however, is classified as an acyclic peptide. bioone.org Its amino acid sequence lacks the cysteine residues necessary to form the characteristic "Rana box" disulfide bridge. bioone.orgresearchgate.net Consequently, the enzymatic machinery responsible for disulfide bond formation is not a part of the this compound maturation pathway. This lack of a cyclic domain is a significant structural distinction from typical brevinin-1 (B586460) peptides. bioone.org

Biosynthetic Pathway Elucidation Methodologies

Elucidating the biosynthetic pathway of a natural product like this compound involves a combination of genetic, biochemical, and analytical techniques. The initial step, as performed for this compound, is typically the use of transcriptomic approaches to identify the precursor-encoding gene from a cDNA library derived from the producing tissue. bioone.orgnih.gov

Further elucidation often involves heterologous expression of the identified biosynthetic genes in a host organism, such as E. coli. nih.govnih.gov This allows for the production of the precursor protein, which can then be subjected to in vitro enzymatic assays with purified processing enzymes to confirm the cleavage sites and modifications. nih.gov While the precursor for this compound has been identified through cDNA cloning, detailed studies involving heterologous expression or in vitro enzymatic reactions to fully map its cleavage from the pro-protein have not been published. bioone.org The pathway is inferred from the precursor sequence, which shows a typical signal peptide and a processing site that releases the mature, acyclic, and non-amidated peptide. bioone.org

Heterologous Expression Systems for Recombinant Production

The production of this compound and other antimicrobial peptides (AMPs) for research and potential therapeutic applications necessitates efficient and scalable production methods. While chemical synthesis is a viable option for small quantities, recombinant DNA technology offers a more cost-effective and scalable solution for producing larger amounts of the peptide. Various heterologous expression systems have been explored for the production of AMPs, with Escherichia coli being one of the most common hosts due to its rapid growth, well-understood genetics, and high-yield potential. frontiersin.orgscispace.com

A significant challenge in the recombinant production of AMPs like this compound is their inherent toxicity to the host organism and their susceptibility to proteolytic degradation. scispace.comnih.gov To overcome these issues, this compound is typically expressed as a fusion protein. This strategy involves linking the peptide to a larger, more stable protein partner, which can mask its antimicrobial activity and protect it from cellular proteases. scispace.comnih.gov

Several fusion protein systems have been successfully employed for the production of peptides from the brevinin family. These systems often incorporate an affinity tag (e.g., a His-tag) for simplified purification and a specific cleavage site to release the mature peptide from the fusion partner after purification. nih.govccpn.ac.uk

Commonly used fusion partners for the expression of antimicrobial peptides include:

Thioredoxin (Trx) : A small, highly soluble protein that can enhance the expression and solubility of its fusion partner. nih.gov

Glutathione S-transferase (GST) : A larger protein that also promotes soluble expression and can be purified using glutathione-based affinity chromatography. nih.gov

PurF (Amidophosphoribosyltransferase) : The N-terminal fragment of this protein can lead to the formation of insoluble inclusion bodies, which protects the host cell from the peptide's toxicity and simplifies initial purification. nih.gov

Small Ubiquitin-related Modifier (SUMO) : This partner can improve both the expression and solubility of the target peptide and can be cleaved by a specific protease to yield the authentic N-terminus of the peptide. scispace.com

While specific data on the recombinant production of this compound is limited in publicly available literature, the successful expression of other members of the brevinin family in E. coli provides a strong precedent and a roadmap for its production. For instance, Brevinin-2GU has been expressed using a Thioredoxin fusion system, achieving a remarkable yield of over 45% of the total cellular protein. nih.gov Similarly, Brevinin-2R has also been successfully produced in E. coli as a Trx fusion protein using the pET32a(+) vector. nih.gov

The general workflow for the recombinant production of a brevinin peptide in E. coli involves cloning the synthetic gene of the peptide into an expression vector (like the pET series) in-frame with a fusion partner. The resulting plasmid is then transformed into a suitable E. coli expression strain. Upon induction, the fusion protein is produced and can be purified from the cell lysate using affinity chromatography. The final step involves the enzymatic or chemical cleavage of the fusion protein to release the active this compound peptide, followed by a final purification step to isolate the pure peptide.

The following tables summarize the key aspects of heterologous expression systems commonly used for antimicrobial peptides of the brevinin family, which could be adapted for this compound production.

Table 1: Comparison of Common Fusion Partners for Antimicrobial Peptide Expression in E. coli

Fusion PartnerTypical Size (kDa)Common Expression FormKey Advantages
Thioredoxin (Trx)~12SolubleEnhances solubility and expression levels.
Glutathione S-transferase (GST)~26SolubleFacilitates easy purification via affinity chromatography.
PurF Fragment~17Insoluble (Inclusion Bodies)Protects host from peptide toxicity; simplifies initial isolation.
SUMO~11SolubleCan improve expression and solubility; allows for precise cleavage.

Table 2: Research Findings on Recombinant Production of Brevinin Family Peptides in E. coli

PeptideExpression SystemFusion PartnerVectorHost StrainYieldReference
Brevinin-2GUE. coliThioredoxin (Trx)pET32a(+)E. coli>45% of total cell proteins nih.gov
Brevinin-2RE. coliThioredoxin (Trx)pET32a(+)E. coliNot specified nih.gov

This data from closely related brevinins indicates that a Thioredoxin-based fusion system in E. coli is a highly effective strategy for producing significant quantities of these peptides. This approach would likely be the starting point for the development of a recombinant production process for this compound.

Structure Activity Relationship Sar Studies and Analog Design

Methodologies for SAR Investigation

To unravel the complexities of Brevinin-1Ja's activity, researchers utilize several key methodologies, including substituting amino acids, truncating the peptide chain, altering its cyclic structure, and making stereochemical changes.

Amino acid substitution is a foundational technique in SAR studies. By replacing specific residues, scientists can probe the roles of individual amino acids in the peptide's activity and selectivity.

Alanine Scanning: This systematic method involves replacing each amino acid residue, one by one, with alanine. alzforum.org Alanine is chosen for its neutral, non-bulky side chain, which allows researchers to assess the contribution of the original amino acid's side chain to the peptide's function. alzforum.orgbiorxiv.org This technique can pinpoint critical residues necessary for forming the peptide's active structure. alzforum.org

Arginine, Lysine (B10760008), and Histidine Substitutions: The substitution of key amino acids can significantly modulate the activity of brevinin peptides. For instance, in studies on the related peptide brevinin-1pl, replacing lysine residues with arginine enhanced its activity against Gram-positive bacteria but diminished its effectiveness against Gram-negative strains. frontiersin.org Conversely, a lysine substitution at a different position decreased activity against Gram-positive bacteria, which was attributed to a reduction in hydrophobicity. frontiersin.org The introduction of histidine, another basic amino acid, resulted in reduced activity against Gram-negative bacteria but also lowered hemolytic activity, indicating an improvement in selectivity. frontiersin.org These findings demonstrate that strategic substitutions can fine-tune the therapeutic profile of brevinin peptides. frontiersin.org

The table below summarizes the effects of specific amino acid substitutions on a brevinin analog.

Parent PeptideAnalogSubstitutionEffect on Antimicrobial ActivityEffect on Hemolytic Activity
Brevinin-1plBrevinin-1pl-2RLys22 -> Arg, Lys23 -> ArgEnhanced against Gram-positive, Reduced against Gram-negativeNot specified
Brevinin-1plBrevinin-1pl-5RLys -> Arg (multiple)Reduced against Gram-negative, Enhanced against E. faeciumNot specified
Brevinin-1plBrevinin-1pl-6KLys substitutionReduced against Gram-positiveNot specified
Brevinin-1plBrevinin-1pl-3HIntroduction of HistidineReduced against Gram-negative, Retained against Gram-positiveReduced

Data sourced from a study on brevinin-1pl, a related frog-derived AMP. frontiersin.org

Truncation studies involve systematically removing amino acids from the N-terminus or C-terminus of the peptide. This approach helps to identify the minimal sequence required for biological activity and to understand the function of different domains within the peptide. For example, in a study on brevinin 1E, the deletion of three amino acids from the N-terminal region did not significantly impact its antimicrobial activity but did lead to a dramatic reduction in its hemolytic (toxic) activity. nih.gov This highlights the potential of N-terminal truncation as a strategy to improve the therapeutic index of brevinin peptides. Notably, some naturally occurring brevinin-1 (B586460) peptides have been identified with residue deletions in their central region, suggesting natural structural diversity. researchgate.net

Many brevinin-1 peptides feature a C-terminal cyclic domain, formed by a disulfide bond between two cysteine residues, known as the "Rana box". bioone.orgresearchgate.net This structural feature can be crucial for activity. google.com However, this compound is an acyclic variant, lacking the cysteine residues necessary for this ring structure. bioone.orgresearchgate.net

Studies on related cyclic brevinins provide insight into the role of this disulfide bridge. For brevinin 1E, the disulfide bridge helps to induce an alpha-helical structure in a membrane-like environment. nih.gov However, eliminating this bridge to create a linearized peptide did not always lead to a loss of antimicrobial activity. nih.gov In some cases, linearized analogs showed decreased hemolytic activity while retaining significant antibacterial properties, suggesting that linearization can be a viable strategy for reducing toxicity. nih.govresearchgate.net The natural acyclic structure of this compound suggests it employs a mechanism of action that does not depend on this C-terminal loop. bioone.org

Peptides are typically composed of L-amino acids. Introducing their stereoisomers, D-amino acids, is a powerful modification strategy. The substitution of L-amino acids with D-amino acids can enhance the peptide's resistance to proteolytic enzymes, thereby increasing its stability, without significantly altering its original function. nih.gov This is because the modified helical structures can protect the peptide from being recognized by proteases. nih.gov However, complete replacement with D-amino acids can lead to excessive stability and potential toxicity. nih.gov Therefore, partial substitution is often the preferred approach. nih.gov In studies on a brevinin-1 analog, the selective incorporation of D-amino acids was shown to be an effective method for controlling hemolytic activity while maintaining potent antibacterial effects. nih.gov

Cyclization and Linearization Approaches

Influence of Key Structural Parameters on Biological Function

The biological activity of this compound is governed by fundamental physicochemical properties, most notably its net positive charge, which dictates its initial interactions with microbial membranes.

A defining characteristic of most antimicrobial peptides, including this compound, is their net positive charge at physiological pH. bioone.org This cationicity is a prerequisite for their lytic activity. imrpress.com The positive charge facilitates the initial electrostatic attraction between the peptide and the negatively charged components of bacterial cell membranes, such as anionic phospholipids (B1166683). google.comnih.gov This interaction is the first step in the peptide's mechanism of action, allowing it to accumulate on the microbial surface before disrupting the membrane. nih.gov

Increasing the net positive charge, for instance through C-terminal amidation or substitution with basic amino acids like lysine or arginine, can enhance the peptide's antimicrobial potency by strengthening these electrostatic interactions. frontiersin.orggoogle.com However, an excessively high positive charge can also lead to increased interaction with the membranes of host cells, such as red blood cells, resulting in higher hemolytic activity and cytotoxicity. researchgate.net Therefore, achieving an optimal balance of positive charge is a critical goal in the design of brevinin analogs to maximize antimicrobial efficacy while ensuring host cell compatibility. researchgate.net

Hydrophobicity, Amphipathicity, and Helicity

The biological activity of Brevinin-1 family peptides, including this compound, is intrinsically linked to their structural and physicochemical properties, namely hydrophobicity, amphipathicity, and helicity. ubc.ca These peptides typically exist in a random coil state in aqueous solutions but undergo a conformational change to an amphipathic α-helical structure upon interaction with a hydrophobic, membrane-mimetic environment. researchgate.net This induced helicity is crucial for its mechanism of action, which often involves the perturbation and permeabilization of microbial cell membranes. researchgate.netimrpress.com

A delicate balance of these properties is essential. While high hydrophobicity can enhance interaction with the lipid bilayer, it is also strongly correlated with high hemolytic activity (the lysis of red blood cells), which is a major limitation for therapeutic development. ubc.camdpi.com Studies on various Brevinin-1 analogs have shown that decreasing hydrophobicity can directly lead to reduced hemolytic activity. researchgate.net Therefore, the interplay between the net positive charge, the degree of α-helicity, and hydrophobicity must be carefully balanced to maintain potent antimicrobial activity while ensuring cell selectivity. mdpi.comnih.gov The antimicrobial action is not always directly correlated with the degree of hydrophobicity or amphipathicity, suggesting that while these features are important, the exact mechanism may be more complex than simple membrane insertion, potentially involving a "carpet-like" model of membrane disruption. ubc.caresearchgate.net

Peptide Length and Amino Acid Sequence Invariance

Despite the general sequence diversity, four amino acid residues are considered invariant within the Brevinin-1 family: Alanine at position 9 (Ala⁹), Cysteine at position 18 (Cys¹⁸), Lysine at position 23 (Lys²³), and Cysteine at position 24 (Cys²⁴). mdpi.comnih.gov The conservation of these specific amino acids across numerous variations of the peptide underscores their fundamental importance to the family's shared structural and biological properties. Some acyclic variations of brevinin-1 have been discovered that lack the Cys residues, indicating that the cyclic structure is not always essential for antimicrobial activity. researchgate.net

Role of Conserved Residues (e.g., Pro14, Ala9, Cys18, Lys23, Cys24)

The conserved and frequently occurring residues in Brevinin-1 peptides each play a distinct and vital role in defining the molecule's three-dimensional structure and, consequently, its biological function. mdpi.comnih.gov

Proline-14 (Pro¹⁴): While not strictly invariant across all members, Proline at position 14 is a very common and critical feature. mdpi.comnih.gov This residue introduces a stable kink or hinge in the peptide's backbone. mdpi.comnih.gov This hinge structure is crucial for the peptide's flexibility and proper folding, separating the N-terminal helical domain from the C-terminal region. Modifying the Pro¹⁴ residue, for instance by substituting it with Alanine, has been shown to increase cytotoxicity due to the extension of the helical domain. mdpi.com

ResiduePositionRoleSource(s)
Alanine 9Invariable residue contributing to the N-terminal α-helical structure. mdpi.com, nih.gov
Proline 14Creates a stable kink/hinge in the peptide backbone, separating structural domains. mdpi.com, nih.gov, mdpi.com
Cysteine 18Forms one side of the disulfide bridge creating the C-terminal "Rana box". mdpi.com, nih.gov
Lysine 23Conserved residue within the Rana box that adds to the peptide's positive charge. mdpi.com, nih.gov
Cysteine 24Forms the other side of the disulfide bridge with Cys¹⁸ to cyclize the C-terminus. mdpi.com, nih.gov

Engineering Strategies for Enhanced Efficacy and Selectivity

Design of N-Terminal Derivatives

A primary strategy for optimizing Brevinin-1 peptides involves the rational design of analogs based on modifications to the N-terminal domain. mdpi.commdpi.com The N-terminus is typically a hydrophobic, α-helical region that is critical for antimicrobial action but also contributes significantly to unwanted hemolytic activity. mdpi.commdpi.com Engineering strategies often focus on creating shorter peptide derivatives by truncating the N-terminus or substituting specific amino acids to modulate hydrophobicity, net charge, and amphipathicity. mdpi.comnih.gov

For example, in a study on Brevinin-1OS, a series of N-terminal derivatives were designed. mdpi.com An initial analog, OSa, which had the C-terminal Rana box removed, showed no antimicrobial or hemolytic activity, suggesting that the net positive charge, partly provided by the Rana box, is essential. mdpi.com Subsequent designs involved adding cationic residues like Lysine (K) to the N-terminus of the truncated peptide (OSb, OSc) to restore the positive charge, which slightly enhanced activity against Gram-positive bacteria. mdpi.com Further substitutions, such as replacing Glycine (B1666218) with Lysine or adding Proline back into a sequence, were explored to fine-tune the structure-activity relationship. mdpi.com These modifications demonstrate that the N-terminal domain can be engineered to create shorter, potentially less costly peptides with tailored activity profiles. mdpi.comnih.gov

PeptideModification from Brevinin-1OS (a Brevinin-1 from Odorrana schmackeri)Key OutcomeSource(s)
OSa C-terminal "Rana box" was excised.Loss of antimicrobial and hemolytic activity, likely due to reduced net charge. mdpi.com
OSb N-terminal hydrophobic amino acid removed, cationic Lysine (K) added to the end.Slightly enhanced activity on Gram-positive bacteria compared to OSa. mdpi.com
OSc Glycine at position 4 (Gly⁴) substituted by Lysine (K) in an N-terminal fragment.Slightly enhanced activity, but still low overall. mdpi.com
OSf Proline residue restored in a short, 11-amino acid N-terminal fragment.Showed broad-spectrum antibacterial property with a dramatic decrease in hemolytic activity. mdpi.com

Optimization of Activity-Selectivity Balance

A major challenge in the therapeutic application of Brevinin-1 peptides is their tendency to be toxic to host cells, particularly red blood cells, in addition to their desired antimicrobial effects. mdpi.com Therefore, a key goal of peptide engineering is to optimize the balance between antimicrobial activity and cell selectivity, effectively breaking the trade-off where high potency is linked to high toxicity. nih.govrsc.org

This optimization is achieved by modulating the core physicochemical properties of the peptide. mdpi.comnih.gov The central principle is that an optimal balance between positive charge, α-helical propensity, and hydrophobicity is necessary to maximize antimicrobial efficacy while minimizing cytotoxicity. mdpi.com For instance, increasing the net positive charge can enhance the initial electrostatic attraction to negatively charged bacterial membranes over the more neutral membranes of host cells. However, an excessive charge can also increase hemolysis. Similarly, while a certain level of hydrophobicity is required for membrane insertion, high hydrophobicity is a primary driver of non-selective membrane disruption and thus high hemolytic activity. researchgate.netmdpi.com

Successful strategies have involved creating shorter N-terminal derivatives that retain key structural motifs but have altered hydrophobicity and charge. mdpi.com The peptide OSf, an 11-amino acid analog of Brevinin-1OS, is a prime example. By carefully reintroducing a proline residue into a truncated sequence, researchers created a peptide that displayed broad-spectrum antibacterial effects but with significantly reduced hemolytic activity, resulting in a much higher therapeutic index. mdpi.com This success highlights that achieving the right balance is a viable strategy for designing short, selective, and potent antimicrobial peptides based on the Brevinin-1 scaffold. mdpi.comnih.gov

Advanced Research Methodologies and Translational Prospects

Biophysical Techniques for Membrane Interaction Analysis

Understanding the interaction of Brevinin-1Ja with cell membranes is fundamental to deciphering its antimicrobial and cytotoxic activities. Several biophysical techniques are employed to investigate these interactions at a molecular level.

SYTOX Green Assays: The SYTOX Green assay is a valuable tool for assessing membrane permeabilization, a key mechanism of many antimicrobial peptides. nih.govfrontiersin.org SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of living cells. takara.co.krthermofisher.com However, when a peptide like this compound disrupts the membrane integrity, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. takara.co.krthermofisher.com This fluorescence enhancement, which can be over 500-fold, provides a quantitative measure of membrane damage. takara.co.krthermofisher.com For instance, studies on other Brevinin-1 (B586460) family peptides have utilized this assay to demonstrate rapid membrane permeabilization of bacteria. nih.gov The kinetics of this process can be monitored in real-time using fluorescence spectroscopy, providing insights into the speed and extent of membrane disruption. nih.govfrontiersin.org

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique used to directly measure the heat changes that occur during biomolecular interactions. malvernpanalytical.comnih.gov In the context of this compound, ITC can be used to determine the thermodynamic parameters of its binding to model membranes or even whole bacterial cells. mpg.de By titrating the peptide into a solution containing lipid vesicles, one can measure the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.commpg.de This information helps to understand the driving forces behind the peptide-membrane association, whether it is primarily driven by electrostatic or hydrophobic interactions. mpg.de ITC is a label-free technique, meaning it does not require any modification of the peptide or the membrane, thus providing data on the interaction in its native state. nih.gov

Surface Plasmon Resonance (SPR) Imaging: SPR imaging is a real-time, label-free optical detection method that monitors biomolecular interactions occurring on a sensor surface. horiba.comasu.edu This technique can be used to study the binding kinetics of this compound to immobilized lipid bilayers or even to proteins on a cell surface. asu.edumdpi.com By flowing a solution of the peptide over the sensor chip, one can measure the association and dissociation rates of the interaction, providing detailed kinetic information. nih.gov SPR imaging offers high throughput capabilities, allowing for the simultaneous analysis of hundreds of interactions, which can be advantageous for screening different peptide analogs or various membrane compositions. asu.edunih.gov

Computational Approaches in Peptide Design and Optimization

Computational methods are increasingly integral to the discovery and refinement of therapeutic peptides like this compound. nih.gov These approaches accelerate the design process by predicting the activity and properties of novel peptide sequences, thereby reducing the need for extensive experimental synthesis and testing. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. 3ds.com By simulating the interactions between a peptide and a model membrane at an atomic level, MD can provide unparalleled insights into the peptide's behavior. plos.orgmdpi.com These simulations can reveal how this compound inserts into and disrupts the lipid bilayer, the conformational changes it undergoes upon binding, and the specific amino acid residues that are critical for its activity. nih.gov The data generated from MD simulations can guide the rational design of more potent and selective this compound analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com In the context of this compound, QSAR models can be developed by correlating various physicochemical properties or molecular descriptors of different Brevinin-1 peptides with their measured antimicrobial or cytotoxic activities. jocpr.com Once a reliable QSAR model is established and validated, it can be used to predict the activity of new, unsynthesized peptide sequences. mdpi.commdpi.com This predictive capability significantly streamlines the process of identifying promising lead candidates for further development. jocpr.com

Nanotechnology and Peptide-Functionalized Nanostructures for Targeted Delivery and Enhanced Activity

A significant challenge in the therapeutic application of peptides is their potential for degradation and off-target toxicity. nih.gov Nanotechnology offers promising solutions to these issues through the development of peptide-functionalized nanostructures. nih.govnih.gov By conjugating this compound to nanoparticles, it is possible to improve its stability, control its release, and target it to specific sites of infection or disease. mdpi.comnanbiosis.es Various types of nanoparticles, such as lipid nanoparticles, polymeric nanoparticles, and gold nanoparticles, can be used as carriers. mdpi.comnanopartz.com The functionalization of these nanoparticles with peptides can enhance their therapeutic efficacy while minimizing side effects. nih.govnanbiosis.es

Evolutionary and Phylogenetic Analysis of Brevinin-1 Peptides

The study of the evolutionary and phylogenetic relationships of Brevinin-1 peptides provides valuable insights into their functional diversity and conserved structural elements. nih.gov

Comparative Sequence Analysis Across Amphibian Species

Brevinin-1 peptides have been identified in a wide range of frog species. bioone.orgnih.gov Comparative sequence analysis of this compound with its homologs from other species, such as Rana okinavana and Rana temporaria, reveals both conserved and variable regions. nih.govresearchgate.net For instance, many Brevinin-1 peptides contain a conserved "Rana box" motif, a disulfide-bridged heptapeptide (B1575542) ring at the C-terminus, although some, including atypical brevinins, lack this feature. nih.govbioone.org These comparative studies, often aided by the analysis of cDNA sequences, highlight the evolutionary pressures that have shaped the antimicrobial and cytotoxic properties of this peptide family. nih.govresearchgate.net Such analyses can also uncover novel Brevinin-1 variants with potentially unique activities. nih.gov

Research MethodologyApplication to this compound ResearchKey Insights Gained
SYTOX Green Assay Measures membrane permeabilization of bacterial and other cells.Quantifies the extent and kinetics of membrane disruption. nih.govfrontiersin.org
Isothermal Titration Calorimetry (ITC) Determines thermodynamic parameters of peptide-membrane binding.Reveals the driving forces (enthalpy, entropy) of the interaction. malvernpanalytical.commpg.de
Surface Plasmon Resonance (SPR) Imaging Analyzes the real-time kinetics of peptide binding to immobilized membranes.Provides association and dissociation rate constants for the binding event. asu.edunih.gov
Molecular Dynamics (MD) Simulations Simulates the atomic-level interactions between the peptide and cell membranes.Visualizes peptide insertion, conformational changes, and key residue interactions. 3ds.complos.org
Quantitative Structure-Activity Relationship (QSAR) Correlates peptide structure with biological activity to build predictive models.Enables prediction of activity for new peptide analogs, guiding rational design. wikipedia.orgjocpr.com
Nanoparticle Functionalization Conjugates the peptide to nanocarriers for improved delivery.Enhances stability, allows for targeted delivery, and can increase therapeutic efficacy. nih.govmdpi.comnanbiosis.es
Comparative Sequence Analysis Compares the amino acid sequences of Brevinin-1 peptides from different species.Identifies conserved motifs and variable regions, providing evolutionary and functional insights. nih.govbioone.orgresearchgate.net

Insights into Gene Duplication and Diversification

The immense diversity observed within antimicrobial peptide (AMP) families like the brevinins is a direct consequence of evolutionary mechanisms such as gene duplication and subsequent diversification. researchgate.net This process allows for the generation of novel peptides with altered or enhanced functions, contributing to the host's adaptive immune response. 101.43.54 In the case of the brevinin family, which is one of the most abundant AMP families in amphibians, gene duplication events are thought to have played a crucial role in the expansion and functional divergence of these peptides. researchgate.netfrontiersin.org

The high degree of structural similarity among various brevinin peptides, such as the conserved "Rana box" at the C-terminus of many brevinin-1 peptides, alongside significant sequence variability in other regions, points towards a history of gene duplication followed by accelerated evolution. researchgate.netresearchgate.net This is evident in the numerous molecular variants of brevinin-1 that have been identified, particularly in Japanese brown frogs, some of which even lack the typical C-terminal disulfide-bridged cyclic domain. researchgate.net The existence of these variants, including atypical forms like this compound, which lacks the cyclic domain, suggests that gene duplication events have provided the raw material for the evolution of peptides with potentially new functionalities. researchgate.netbioone.org

The process of diversification after duplication can involve point mutations, insertions, or deletions, leading to changes in the peptide's physicochemical properties, such as charge, hydrophobicity, and secondary structure. mdpi.com These changes can, in turn, affect the peptide's antimicrobial spectrum, potency, and even its toxicity to host cells. The evolution of the brevinin gene family likely reflects an adaptive response to the diverse and ever-changing microbial environment faced by amphibians. biologists.com

Future Research Directions in this compound Research

Elucidating Complex Interplay of Multimodal Activities

This compound, like many other antimicrobial peptides, is known to exhibit a range of biological activities beyond its direct antimicrobial effects. Research has shown that brevinins can possess anticancer, antiviral, and immunomodulatory properties. researchgate.netbioone.orgnih.gov Future research should focus on understanding the complex interplay of these multimodal activities. For instance, the antimicrobial and immunomodulatory functions may be synergistically linked, where the peptide not only kills pathogens directly but also modulates the host's immune response to clear the infection more effectively. frontiersin.orgnih.gov

A key area of investigation will be to determine if the different activities of this compound are mediated by the same or different structural domains of the peptide. Understanding this relationship is crucial for designing synthetic analogs with enhanced specific activities. The concept of "multimodal learning" in education, where various sensory inputs are used to enhance understanding, can be metaphorically applied here. prodigygame.comclasswork.com Studying this compound through a variety of functional assays will provide a more comprehensive picture of its biological potential.

Strategies for Overcoming Research Limitations (e.g., Selectivity, Stability)

A significant hurdle in the therapeutic development of many AMPs, including this compound, is their potential for toxicity to host cells, particularly erythrocytes (hemolytic activity). researchgate.netbioone.org While this compound has demonstrated antimicrobial activity, it also exhibits cytotoxicity towards mammalian cells, which currently limits its therapeutic potential. bioone.org Therefore, a major focus of future research must be on improving its selectivity for microbial cells over host cells.

Strategies to enhance selectivity and stability include:

Amino Acid Substitution: Systematically replacing specific amino acid residues to modulate hydrophobicity and charge, thereby increasing microbial membrane specificity. bioone.orgfrontiersin.org Studies have shown that even single amino acid substitutions can significantly alter the activity and toxicity of brevinin peptides. researchgate.net

Structural Modifications: Introducing D-amino acids to increase resistance to proteolytic degradation, cyclization to enhance stability, and conjugation with other molecules to improve targeting. jabonline.in

Formulation Strategies: Encapsulating peptides in nanoparticles or other delivery systems can protect them from degradation and control their release. nih.gov

The following table summarizes key findings on the antimicrobial activity and cytotoxicity of this compound and related peptides, highlighting the need for improved selectivity.

PeptideTarget OrganismMIC (µM)Hemolytic Activity (HC50 in µM)Cytotoxicity (LD50 in µM)Reference
This compound Staphylococcus aureus15-28 (COS7 cells) bioone.org
This compound Escherichia coli119-28 (COS7 cells) bioone.org
Brevinin-1BYa Candida albicans34- researchgate.net
Brevinin-1BYa Staphylococcus aureus24- researchgate.net
Brevinin-1BYa Escherichia coli174- researchgate.net

MIC (Minimal Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. HC50 is the concentration of a peptide that causes 50% hemolysis of red blood cells. LD50 is the lethal dose for 50% of the cells.

Exploration of Novel Therapeutic Targets and Mechanisms

The primary mechanism of action for many cationic AMPs is the disruption of microbial cell membranes. bioone.orgnih.gov this compound, with its predicted amphipathic α-helical structure and positive charge, is thought to act in a similar manner by electrostatically binding to and inserting into the negatively charged microbial membranes. bioone.org However, AMPs can also have intracellular targets, such as inhibiting DNA, RNA, or protein synthesis. nih.gov

Future research should explore these alternative mechanisms for this compound. Investigating its potential to translocate across the cell membrane and interact with intracellular components could reveal novel therapeutic targets. Furthermore, the anti-inflammatory and anticancer activities of brevinin peptides suggest that they may interact with specific signaling pathways in eukaryotic cells. frontiersin.orgmdpi.com For example, some brevinins have been shown to stimulate insulin (B600854) release and exhibit anticancer properties. nih.govmdpi.com Identifying the molecular targets responsible for these effects could open up new avenues for therapeutic applications.

Development of Advanced In Vitro Models

To better predict the in vivo efficacy and toxicity of this compound and its analogs, it is crucial to move beyond simple in vitro assays. The development and utilization of more complex and physiologically relevant in vitro models are essential. nih.gov These models can provide a more accurate representation of the complex biological environment in which the peptide would function.

Examples of advanced in vitro models include:

3D Cell Cultures (Spheroids and Organoids): These models more closely mimic the three-dimensional architecture and cell-cell interactions of tissues, providing a better platform for assessing anticancer activity and host cell toxicity.

Co-culture Systems: Models that include both host cells and microbes can be used to study the interplay between the peptide's antimicrobial and immunomodulatory activities.

Biofilm Models: Since many infections involve microbial biofilms, which are notoriously resistant to conventional antibiotics, testing the efficacy of this compound against biofilms is critical. Some brevinin peptides have already shown promise in their ability to eliminate biofilms. researchgate.netmdpi.com

Computational Modeling: In silico methods can be used to predict the structure-activity relationships of peptides, guiding the design of new analogs with improved properties before they are synthesized and tested in the lab. nih.govmdpi.com

By employing these advanced research methodologies, the scientific community can more effectively explore the full therapeutic potential of this compound and overcome the challenges that currently limit its clinical translation.

Conclusion and Research Outlook for Brevinin 1ja

Summary of Key Academic Contributions and Findings

The primary academic contribution surrounding Brevinin-1Ja stems from the molecular cloning of its corresponding cDNA from the skin of Rana japonica. bioone.org This foundational work established this compound as a novel peptide and provided the basis for all subsequent analysis.

Structurally, this compound is classified as an atypical member of the brevinin-1 (B586460) family. bioone.org It is a linear, 21-amino acid peptide (FLGSLIGAAIPAIKQLLGLKK) that notably lacks the C-terminal cyclic "Rana box" domain, which is a characteristic feature of most brevinin-1 peptides. bioone.orgresearchgate.net The predicted structure of this compound is an amphipathic α-helix with a net positive charge of +3, features commonly associated with antimicrobial activity. bioone.org

A synthetic replicate of the peptide has been used to characterize its biological functions. Research has demonstrated that this compound possesses differential growth-inhibiting activity against both Gram-positive and Gram-negative bacteria. bioone.org However, a significant finding is its relatively high cytotoxicity against mammalian cells when compared to other well-known AMPs like magainin 2. bioone.org The hypothesized mechanism of action is consistent with that of many cationic AMPs: an initial electrostatic attraction to the negatively charged microbial cell surface, followed by the insertion of its amphipathic structure into the lipid bilayer, leading to membrane disruption. bioone.orgnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic this compound bioone.org
OrganismGram StainingMIC (μM)
Staphylococcus aureusGram-positive15
Escherichia coliGram-negative119
Table 2: Cytotoxicity (LD50) of Synthetic this compound bioone.org
PeptideCell LineLD50 (μM)
This compoundCOS728
Magainin 2 (Reference)COS787

Remaining Scientific Questions and Knowledge Gaps

Despite the initial characterization, several critical knowledge gaps concerning this compound persist.

Natural Production: The most significant unanswered question is whether the this compound peptide is naturally produced and secreted by the Rana japonica frog. bioone.org Its existence has only been confirmed at the cDNA level, and proteomic studies have yet to isolate the mature peptide from skin secretions. bioone.org

Precise Mechanism: The proposed membrane-disrupting mechanism of action is based on its structural characteristics and is largely theoretical. bioone.org The exact biophysical interactions with lipid bilayers and whether the peptide has any secondary intracellular targets remain to be experimentally verified. researchgate.net

Basis of Cytotoxicity: While its toxicity to mammalian cells is established, the specific structural features of this compound that cause this high level of cytotoxicity are not fully understood. bioone.org Identifying these determinants is crucial for any potential therapeutic development.

Full Activity Spectrum: The antimicrobial activity of this compound has been tested against only two bacterial species. bioone.org Its efficacy against a broader range of pathogens, including clinically relevant antibiotic-resistant strains, fungi, and viruses, is unknown.

Future Trajectories for Basic and Applied Research on this compound

Future research on this compound can be divided into fundamental discovery and applied development.

Basic Research: The foremost priority is to confirm the natural existence of the peptide in Rana japonica skin secretions. bioone.org Further basic research should focus on elucidating its precise mechanism of action using model membrane systems and advanced imaging techniques to visualize its effect on cell membranes. nih.gov Investigating the regulation of its gene expression in the frog could provide insights into its biological role. nih.gov

Applied Research: A major trajectory for applied research is the rational design of this compound analogues. bioone.org Through amino acid substitutions, researchers could aim to create derivatives with reduced hemolytic activity and cytotoxicity while preserving or even enhancing antimicrobial potency. bioone.org This approach has proven successful for other toxic peptides. mdpi.com Furthermore, exploring potential synergistic effects of this compound with other AMPs or conventional antibiotics could lead to novel combination therapies. nih.govconicet.gov.ar

Potential Contribution to the Broader Field of Antimicrobial Peptide Research

The study of this compound, even with the existing knowledge gaps, makes a notable contribution to the broader field of AMP research.

Expanding Structural Diversity: As an acyclic member of the brevinin-1 family, this compound helps demonstrate that the canonical "Rana box" cyclic domain is not essential for antimicrobial activity. researchgate.net This finding broadens the understanding of the structure-function relationships in this large peptide family.

A Model for Detoxification Studies: Its potent antimicrobial effect coupled with high cytotoxicity makes this compound an excellent model compound for developing and testing strategies to improve the therapeutic index of AMPs. bioone.org Lessons learned from modifying this compound could be applied to other promising but toxic peptides.

Insights into Amphibian Immunity: The discovery of the this compound precursor cDNA adds to the known defensive arsenal (B13267) of Rana japonica, which also includes other AMP families like the temporins. bioone.orgnih.govfrontiersin.org Studying the interplay and evolution of these diverse peptides within a single species can provide a more comprehensive picture of the innate immune strategies of amphibians. imrpress.comnih.gov

Q & A

Q. What guidelines ensure ethical reporting of this compound’s preclinical data?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies, including detailed descriptions of animal welfare, randomization, and blinding. For in vitro work, comply with ISO standards for cell line authentication and contamination testing. Disclose conflicts of interest and funding sources transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.